![molecular formula C22H17FN4O B11667898 3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667898.png)
3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a naphthyl group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-fluorobenzaldehyde with naphthylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable pyrazole precursor under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; varying solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-bromophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-methylphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., chlorine, bromine, methyl), the fluorine atom can influence factors such as lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Biological Activity
3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant biological activity, particularly in the fields of oncology and pharmacology. Its unique structure, featuring a fluorinated phenyl group and a naphthalene moiety, positions it as a candidate for various therapeutic applications.
- Molecular Formula : C21H17FN4O
- Molecular Weight : 358.37 g/mol
- IUPAC Name : 3-(4-fluorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its antiproliferative effects against various cancer cell lines, especially prostate cancer. The compound's mechanism of action involves the inhibition of specific signaling pathways associated with tumor growth and proliferation.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of 3-(4-fluorophenyl)-1H-pyrazole exhibit significant antiproliferative activity against prostate cancer cell lines, such as LNCaP and PC-3. For instance, one study reported that a related compound displayed an IC50 value of 18 µM against LNCaP cells, alongside a 46% downregulation rate of prostate-specific antigen (PSA), a key marker in prostate cancer progression .
The biological activity is attributed to the compound's ability to interact with cellular pathways involved in cancer cell proliferation and survival. The following mechanisms have been proposed:
- Inhibition of Androgen Receptor Signaling : The compound may inhibit androgen receptor (AR) signaling pathways, which are crucial for the growth of prostate cancer cells.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing further cell division.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Prostate Cancer Study :
- Inflammation Model :
Comparative Biological Activity Table
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | LNCaP | 18 | AR inhibition, apoptosis induction |
Related Pyrazole Derivative | MCF-7 | 0.08 | EGFR inhibition |
N-(4-fluorophenyl)-2,3-dihydro-imidazo[1,2-b]pyrazole | Various | 3.8 (COX inhibition) | Anti-inflammatory |
Properties
Molecular Formula |
C22H17FN4O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17FN4O/c1-14(17-7-6-15-4-2-3-5-18(15)12-17)24-27-22(28)21-13-20(25-26-21)16-8-10-19(23)11-9-16/h2-13H,1H3,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
KXFQDJUSLHYBIZ-ZVHZXABRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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